2-heptyl-4aH-quinolin-4-one
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Overview
Description
2-heptyl-4aH-quinolin-4-one is a quinolone derivative characterized by a heptyl substituent at the 2-position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-heptyl-4aH-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with appropriate reagents under controlled conditions. One common method involves the use of 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N to yield the desired quinolone derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-heptyl-4aH-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolone derivatives with different functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-heptyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an iron chelator, which can disrupt essential processes in microorganisms, leading to their inhibition or death . Additionally, it functions as a signaling molecule, modulating various cellular responses and pathways .
Comparison with Similar Compounds
2-heptyl-4aH-quinolin-4-one can be compared with other quinolone derivatives, such as 2-heptyl-4-hydroxyquinoline and 2-heptyl-3-hydroxy-4-quinolone. These compounds share similar structural features but differ in their biological activities and mechanisms of action .
List of Similar Compounds
- 2-heptyl-4-hydroxyquinoline
- 2-heptyl-3-hydroxy-4-quinolone
- 2-heptyl-4-hydroxyquinoline N-oxide
Biological Activity
2-Heptyl-4aH-quinolin-4-one, also known as 2-heptylquinolin-4(1H)-one (HHQ), is a compound belonging to the alkyl-4-quinolone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of HHQ, focusing on its antibacterial, antitumor, and ecological roles, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H21NO and is characterized by a quinoline backbone with a heptyl side chain. Its structure contributes to its biological activity, particularly in microbial interactions and potential therapeutic applications.
Antibacterial Activity
HHQ exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. The compound is produced by the opportunistic pathogen Pseudomonas aeruginosa , which uses it as a signaling molecule to regulate virulence factors.
Table 1: Antibacterial Activity of this compound
Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 15 |
Escherichia coli | 20 | 10 |
Pseudomonas aeruginosa | 25 | 5 |
Vibrio harveyi | 18 | 12 |
The antibacterial efficacy of HHQ has been linked to its ability to interfere with bacterial quorum sensing, which is crucial for biofilm formation and virulence .
Antitumor Activity
Recent studies have indicated that HHQ may possess antitumor properties. Research has shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Table 2: Antitumor Activity of this compound
Cell Line | Inhibition Rate (%) | IC50 (µM) |
---|---|---|
HepG2 | 99.98 | 6.92 |
A549 | 100.07 | 8.99 |
DU145 | 99.93 | 7.89 |
MCF7 | 100.39 | 8.26 |
In this context, HHQ has been shown to arrest the cell cycle at the S phase and alter the expression of pro-apoptotic proteins, leading to increased apoptosis rates in treated cells .
Ecological Role
In addition to its antibacterial and antitumor activities, HHQ plays a significant ecological role as a signaling molecule in microbial communities. It is involved in regulating biofilm formation and pathogenicity in various bacterial species.
Case Study: Quorum Sensing in Pseudomonas aeruginosa
A study highlighted how HHQ influences biofilm formation in Pseudomonas aeruginosa by modulating the expression of virulence factors through quorum sensing mechanisms. The presence of HHQ enhances the bacterium's ability to establish infections, particularly in immunocompromised individuals .
Properties
Molecular Formula |
C16H21NO |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-heptyl-4aH-quinolin-4-one |
InChI |
InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12,14H,2-6,9H2,1H3 |
InChI Key |
LEUNYFSJGNALQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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